1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea is an organic compound with the molecular formula C16H24N2O2. It is characterized by a cyclohexyl group attached to a urea moiety, which is further connected to a 2-(2-methoxyphenyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of cyclohexylamine with 2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:
Reactants: Cyclohexylamine and 2-(2-methoxyphenyl)ethyl isocyanate.
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- 1-Cyclohexyl-3-(2-methoxyphenyl)urea
- 1-Cyclohexyl-3-(2-methylphenyl)urea
- 1-Cyclohexyl-3-(2-chlorophenyl)urea
Comparison: 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea is unique due to the presence of the 2-(2-methoxyphenyl)ethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject of study .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-10-6-5-7-13(15)11-12-17-16(19)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYDDKFIVDCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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